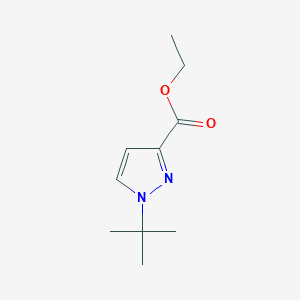![molecular formula C8H7ClN2S B11900342 4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B11900342.png)
4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-2,6-dimetiltieno[3,2-d]pirimidina es un compuesto heterocíclico que presenta un núcleo de tieno[3,2-d]pirimidina con sustituyentes cloro y metilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Cloro-2,6-dimetiltieno[3,2-d]pirimidina normalmente implica la ciclación de precursores apropiados. Un método común implica la reacción de 2-amino-4-cloropirimidina con 2,3-diclorotiofeno en condiciones básicas. La reacción suele llevarse a cabo en presencia de una base como el carbonato de potasio en un disolvente aprótico polar como la dimetilformamida a temperaturas elevadas .
Métodos de producción industrial
Los métodos de producción industrial de este compuesto no están bien documentados en el dominio público. La síntesis a gran escala probablemente implicaría la optimización de los métodos a escala de laboratorio para asegurar rendimientos y pureza más altos, así como la rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Cloro-2,6-dimetiltieno[3,2-d]pirimidina puede experimentar diversas reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de cloro puede ser sustituido por nucleófilos como aminas o tioles.
Oxidación y reducción: El compuesto puede ser oxidado o reducido bajo condiciones específicas para producir diferentes derivados.
Reacciones de ciclación: Puede participar en reacciones de ciclación para formar estructuras heterocíclicas más complejas.
Reactivos y condiciones comunes
Sustitución: Reactivos como el hidruro de sodio y las aminas primarias en disolventes como el tetrahidrofurano.
Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la sustitución con una amina puede producir derivados de 2,6-dimetiltieno[3,2-d]pirimidin-4-amina .
Aplicaciones Científicas De Investigación
4-Cloro-2,6-dimetiltieno[3,2-d]pirimidina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como inhibidor de la quinasa, que podría ser útil en la investigación del cáncer.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-2,6-dimetiltieno[3,2-d]pirimidina no está completamente comprendido. Se cree que interactúa con objetivos moleculares específicos como las quinasas, que desempeñan un papel crucial en las vías de señalización celular. Al inhibir estas quinasas, el compuesto puede potencialmente interrumpir la proliferación de células cancerosas e inducir la apoptosis .
Comparación Con Compuestos Similares
Compuestos similares
- 4-Cloro-5-(4-etoxi fenil)-2,6-dimetiltieno[2,3-d]pirimidina
- 4-Cloro-2-(clorometil)-5,6-dimetiltieno[2,3-d]pirimidina
- 2,4-Diclorotieno[3,2-d]pirimidina
Singularidad
4-Cloro-2,6-dimetiltieno[3,2-d]pirimidina es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. Sus grupos cloro y metilo influyen en su reactividad y posibles interacciones con objetivos biológicos, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo .
Propiedades
IUPAC Name |
4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-3-6-7(12-4)8(9)11-5(2)10-6/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCDSJVAUAXXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=NC(=N2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11900278.png)

![1,6-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11900283.png)

![(2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B11900294.png)
![1,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11900299.png)

![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11900306.png)


